molecular formula C4H7ClN4 B168880 1-(3-Chloropropyl)-1H-tetrazole CAS No. 136609-56-8

1-(3-Chloropropyl)-1H-tetrazole

Cat. No.: B168880
CAS No.: 136609-56-8
M. Wt: 146.58 g/mol
InChI Key: UTAFTVJOCVCZSB-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-1H-tetrazole is an organic compound that belongs to the tetrazole family. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The presence of the 3-chloropropyl group in this compound adds unique chemical properties, making it valuable in various scientific and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of 3-chloropropylamine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically occurs at elevated temperatures (80-100°C) and may require a catalyst like copper sulfate to enhance the yield.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-1H-tetrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to form 1-(3-aminopropyl)-1H-tetrazole using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO at moderate temperatures (50-80°C).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used as oxidizing agents. The reactions are usually performed at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride or sodium borohydride are employed as reducing agents. The reactions are conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.

Major Products Formed:

    Nucleophilic Substitution: Products include 1-(3-aminopropyl)-1H-tetrazole, 1-(3-mercaptopropyl)-1H-tetrazole, and 1-(3-alkoxypropyl)-1H-tetrazole.

    Oxidation: Tetrazole N-oxides are the primary products.

    Reduction: 1-(3-aminopropyl)-1H-tetrazole is the major product.

Scientific Research Applications

1-(3-Chloropropyl)-1H-tetrazole has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of tetrazole-based drugs.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Comparison with Similar Compounds

  • 1-(3-Chloropropyl)-1H-benzimidazole
  • 1-(3-Chloropropyl)-1H-benzotriazole
  • 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate

Comparison: 1-(3-Chloropropyl)-1H-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. Compared to benzimidazole and benzotriazole derivatives, the tetrazole ring offers different reactivity and potential for forming hydrogen bonds, making it valuable in drug design and other applications.

Properties

IUPAC Name

1-(3-chloropropyl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClN4/c5-2-1-3-9-4-6-7-8-9/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAFTVJOCVCZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630093
Record name 1-(3-Chloropropyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136609-56-8
Record name 1-(3-Chloropropyl)-1H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136609-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloropropyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To anhydrous DMF (25 mL) was added NaH (0.70 g, 17.50 mmol, 60%) in one portion in an ice bath, and the mixture was warmed to rt and stirred at rt for 30 min. Then a solution of 1H-tetrazole (1.00 g, 14.28 mmol) in anhydrous DMF (6 mL) was added dropwise to the mixture cooled in an ice bath. The reaction mixture was then warmed to rt and stirred for 1.5 h followed by dropwise addition of 1-bromo-3-chloropropane (2.35 g, 14.93 mmol) to the mixture. The reaction mixture was stirred further at rt overnight. MeOH (1 mL) was added in one portion, and the mixture was filtered. The filtrate was concentrated in vacuo to give the crude product, which was used for next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.7 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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